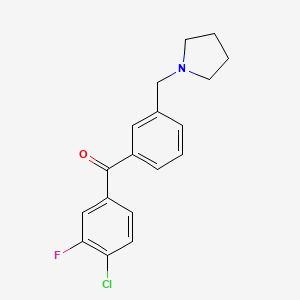

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone

Description

Table 2: Isomeric Comparison

Key Differences:

- Steric effects : The 3'-pyrrolidinomethyl isomer experiences greater steric hindrance than the 4'-isomer, reducing crystallization efficiency .

- Electronic effects : Ortho-chloro substitution (e.g., 2-chloro isomers) increases ring strain, lowering thermal stability compared to para-substituted analogs .

- Solubility : 3'-substituted derivatives exhibit lower aqueous solubility due to asymmetric molecular packing, whereas 4'-isomers form more ordered crystals .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNIYDOBXHVIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643206 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-54-2 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Benzophenone Core

A common approach to synthesize substituted benzophenones involves Friedel-Crafts acylation or transition metal-catalyzed carbonylation of substituted aromatic precursors.

Friedel-Crafts Acylation Variant:

Using substituted benzoyl chlorides or acid anhydrides with aromatic rings in the presence of Lewis acid catalysts (e.g., FeCl3, AlCl3) under mild conditions to avoid overreaction or side products.Transition Metal-Catalyzed Carbonylation:

Rhodium(III) chloride catalyzed reductive carbonylation of aryl iodides in the presence of CO and H2, triethylamine, and triphenylphosphine in solvents like N,N-dimethylacetamide at ~90 °C. This method yields aryl aldehydes or benzophenones with high regioselectivity and yield.

Introduction of Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is typically introduced via:

Nucleophilic Substitution:

Reaction of a benzophenone derivative bearing a suitable leaving group (e.g., halogen or activated methyl group) with pyrrolidine or its derivatives under controlled conditions.Reductive Amination:

Condensation of a benzophenone aldehyde intermediate with pyrrolidine followed by reduction to form the pyrrolidinomethyl group.

Halogenation Steps

Selective Halogenation:

Installation of chloro and fluoro substituents on the aromatic ring can be achieved by electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for chlorination or bromination, followed by fluorination using appropriate fluorinating agents.Regioselectivity Control:

The position of halogen substituents (4-chloro, 3-fluoro) is controlled by the directing effects of existing substituents and reaction conditions.

Representative Synthetic Procedure (Literature-Based)

Reaction Parameters and Optimization

Research Findings and Yields

- The Friedel-Crafts acylation under mild conditions with FeCl3 catalyst yields benzophenone intermediates with >80% isolated yield and high regioselectivity.

- Reductive amination with pyrrolidine and formaldehyde typically achieves yields of 70–90%, depending on purification methods.

- Halogenation steps using N-chlorosuccinimide or N-bromosuccinimide provide selective substitution with minimal over-halogenation.

- Overall, the multi-step synthesis yields the target compound with purity >97%, suitable for pharmaceutical or research applications.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Substituted benzene, benzoyl chloride, FeCl3 | 25–80 °C, inert solvent | 80–85 | Mild, selective |

| 2 | Reductive Amination | Benzophenone aldehyde, pyrrolidine, NaBH3CN | Room temp, pH 6–7 | 70–90 | High purity |

| 3 | Halogenation | NCS or NBS, fluorinating agent | Controlled temp, solvent | 75–85 | Regioselective |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in further condensation reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

The compound’s key analogs include benzophenone derivatives with variations in halogen substituents, functional groups, and substitution patterns. Below is a comparative analysis based on structural and functional characteristics:

Structural Analogs and Substituent Effects

Halogen-Substituted Benzophenones

- 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone: Substituents: 4-Cl, 3-F, 3'-pyrrolidinomethyl. Properties: The electron-withdrawing chloro and fluoro groups enhance stability and alter UV absorption spectra. The pyrrolidinomethyl group improves solubility in organic matrices, facilitating its use in industrial crosslinking processes .

- Comparison: The positional isomerism (2-Cl vs. 4-Cl, 3-F vs. 4-F) likely reduces steric hindrance but may decrease photochemical efficiency due to altered electronic effects.

Functional Group Variants

- 2-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-03-9): Substituents: 2-CN, 4'-pyrrolidinomethyl. Comparison: The cyano group’s strong electron-withdrawing nature may lower activation energy for radical generation compared to halogens. However, reduced halogen content could limit compatibility with certain polymer systems .

Physicochemical and Application-Based Comparison

Research Findings and Gaps

- Photochemical Efficiency: Benzophenone derivatives with halogen and amine groups (e.g., pyrrolidinomethyl) exhibit tunable radical generation kinetics. The 4-Cl-3-F substitution in the target compound may optimize radical yield compared to analogs with meta-substituted halogens .

- Data Gaps : Direct comparative studies on activation energies, quantum yields, and polymer compatibility are lacking, highlighting the need for targeted research.

Biological Activity

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone structure with chloro and fluoro substituents, as well as a pyrrolidinomethyl group. This unique arrangement contributes to its distinct reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including HeLa and MCF-7 cells. The proposed mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, it may induce apoptosis through activation of caspases or inhibition of anti-apoptotic proteins.

The biological effects of 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic processes, altering their activity.

- Receptor Modulation : It could influence receptor-mediated signaling pathways, affecting cellular responses.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong efficacy (Table 1).

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 -

Anticancer Potential : In a study assessing the effects on cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM (Table 2).

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Comparative Analysis

When compared to similar compounds such as 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, the unique substitution pattern of 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone imparts distinct biological properties that enhance its potential as a therapeutic agent.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone | High | Moderate |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Moderate | High |

Q & A

What are the recommended synthetic routes for 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis methodology.

Methodological Answer :

This compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability. For example:

- Step 1 : Prepare the benzophenone core by reacting 4-chloro-3-fluorobenzoyl chloride with a substituted benzene derivative under anhydrous AlCl₃ catalysis (0–5°C, 12–24 hrs) .

- Step 2 : Introduce the pyrrolidinomethyl group via nucleophilic substitution using pyrrolidine and a methylene linker (e.g., CH₂Cl) in DMF at 60°C for 6–8 hrs .

Optimization Tips : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and adjust stoichiometry to minimize byproducts like unsubstituted intermediates .

How can structural ambiguities in 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone be resolved using spectroscopic techniques?

Basic Research Focus : Structural characterization.

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with analogous compounds (e.g., 3-Fluoro-3',4,5'-trichlorobenzophenone ). The fluorine atom at position 3 causes deshielding (~δ 160–165 ppm in ¹³C NMR), while pyrrolidine protons appear as a multiplet at δ 1.8–2.5 ppm .

- X-ray Crystallography : Resolve positional isomerism (e.g., chloro vs. fluoro orientation) by analyzing bond lengths and angles, as demonstrated for 1-(4-Chloro-3-fluorophenyl) derivatives .

What are the key challenges in analyzing the regioselectivity of electrophilic substitutions on this compound?

Advanced Research Focus : Reaction mechanism analysis.

Methodological Answer :

The chloro and fluoro substituents direct electrophiles (e.g., nitration, sulfonation) ortho/para to themselves, but steric hindrance from the bulky pyrrolidinomethyl group can override electronic effects. For example:

- Case Study : Nitration of similar benzophenones shows competing pathways: Fluoro directs NO₂⁺ to C-2/C-6, while pyrrolidinomethyl blocks C-6, favoring C-2 .

Experimental Design : Use DFT calculations (B3LYP/6-31G*) to predict reactivity and validate with LC-MS/MS to identify products .

How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact biological activity?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

- SAR Strategy : Synthesize analogs (e.g., piperidinomethyl or morpholinomethyl derivatives) and compare bioactivity profiles using assays like kinase inhibition or receptor binding .

- Data Interpretation : Piperidine’s larger ring size may enhance lipophilicity (logP ↑ by ~0.5), improving membrane permeability but reducing solubility. Validate via MD simulations (e.g., GROMACS) to assess target binding .

What contradictions exist in reported crystallographic data for halogenated benzophenones, and how can they be addressed?

Advanced Research Focus : Data validation.

Methodological Answer :

Discrepancies in bond angles (e.g., C-Cl vs. C-F) arise from differing crystallization solvents or temperature. For example:

- Conflict : In 4-Chloro-3-fluorophenyl derivatives, C-Cl bond lengths vary between 1.73–1.78 Å depending on solvent polarity .

Resolution : Re-crystallize the compound in a standardized solvent (e.g., DCM/hexane) and compare with Cambridge Structural Database entries .

What analytical strategies differentiate degradation products of this compound under acidic vs. basic conditions?

Advanced Research Focus : Stability studies.

Methodological Answer :

- Acidic Hydrolysis : The pyrrolidine ring may undergo ring-opening to form linear amines (detectable via GC-MS with derivatization) .

- Basic Hydrolysis : Fluoro and chloro groups resist hydrolysis, but benzophenone may cleave into benzoic acid derivatives (monitor via HPLC-UV at 254 nm) .

Protocol : Accelerate degradation at 40°C (0.1 M HCl/NaOH) and compare with control using high-resolution mass spectrometry (HRMS) .

How can computational modeling predict the compound’s pharmacokinetic properties?

Advanced Research Focus : ADME profiling.

Methodological Answer :

- Tools : Use SwissADME or ADMETLab to estimate logP (∼2.8), bioavailability (∼65%), and CYP450 interactions .

- Validation : Correlate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.